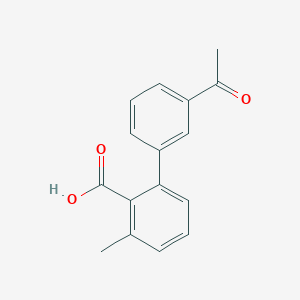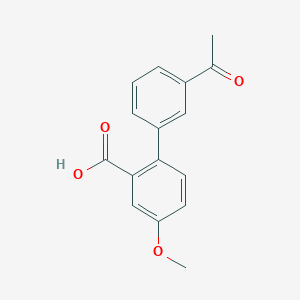
3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Acetylphenyl)-2-methoxybenzoic acid (APMBA) is a phenolic compound that is widely used in scientific research due to its ability to act as a chelating agent, a reducing agent, and a stabilizer of proteins. It is also used as a drug intermediate in the production of pharmaceutical drugs. APMBA is a white crystalline solid that is soluble in water and other organic solvents. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol.
Scientific Research Applications
3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% has a wide range of scientific research applications, including:
• Chelating agent: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% is used as a chelating agent in the synthesis of metal complexes and in the purification of proteins.
• Reducing agent: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% is used as a reducing agent in the synthesis of organic compounds and in the reduction of metal ions.
• Stabilizer of proteins: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% is used to stabilize proteins and prevent them from denaturing.
• Drug intermediate: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% is used as an intermediate in the synthesis of pharmaceutical drugs.
Mechanism of Action
3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% acts as a chelating agent by forming complexes with metal ions, thereby preventing them from forming insoluble compounds. It also acts as a reducing agent by donating electrons to other compounds, thus reducing their oxidation state. Finally, 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% acts as a stabilizer of proteins by forming hydrogen bonds with the protein, thus preventing it from denaturing.
Biochemical and Physiological Effects
3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects, including:
• Antioxidant activity: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% has been shown to possess antioxidant activity, which can help protect cells from oxidative damage.
• Anti-inflammatory activity: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% has been shown to possess anti-inflammatory activity, which can help reduce inflammation.
• Antimicrobial activity: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% has been shown to possess antimicrobial activity, which can help prevent the growth of bacteria and other microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments include:
• Stability: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% is a stable compound that is not easily degraded by heat or light.
• Solubility: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% is soluble in water and other organic solvents, making it easy to work with in the laboratory.
• Non-toxic: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% is a non-toxic compound that is safe to use in laboratory experiments.
The limitations of using 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments include:
• Cost: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% is a relatively expensive compound, making it cost-prohibitive for some laboratory experiments.
• Reactivity: 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% is a reactive compound that can undergo unwanted side reactions in the presence of other compounds.
Future Directions
• Further research is needed to explore the potential therapeutic uses of 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% in the treatment of various diseases.
• Further research is needed to explore the potential of 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% as a drug intermediate in the synthesis of pharmaceutical drugs.
• Further research is needed to explore the potential of 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% as a chelating agent in the purification of proteins.
• Further research is needed to explore the potential of 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% as an antioxidant in the prevention of oxidative damage.
• Further research is needed to explore the potential of 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% as an anti-inflammatory agent in the treatment of inflammation.
• Further research is needed to explore the potential of 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% as an antimicrobial agent in the prevention of microbial growth.
• Further research is needed to explore the potential of 3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% as a stabilizer of proteins in the prevention of protein denaturation.
Synthesis Methods
3-(3-Acetylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by the condensation of 3-acetylphenol and 2-methoxybenzoic acid in the presence of a catalytic amount of sulfuric acid. The reaction proceeds at a temperature of 130-140°C and yields a white crystalline product. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon.
properties
IUPAC Name |
3-(3-acetylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(17)11-5-3-6-12(9-11)13-7-4-8-14(16(18)19)15(13)20-2/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFBEWSXNJESJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689748 |
Source


|
| Record name | 3'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-69-1 |
Source


|
| Record name | 3'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














